molecular formula C11H18ClN B137308 (R)-(+)-N-Isopropyl-1-phenylethylamine hydrochloride CAS No. 128593-72-6

(R)-(+)-N-Isopropyl-1-phenylethylamine hydrochloride

Cat. No.: B137308
CAS No.: 128593-72-6
M. Wt: 199.72 g/mol
InChI Key: SVRDLWQPQZOASL-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(+)-N-Isopropyl-1-phenylethylamine hydrochloride is a chiral amine compound with significant applications in various fields of scientific research. It is known for its enantiomeric purity and is often used as a building block in the synthesis of more complex molecules. The compound is characterized by its specific rotation and is commonly used in asymmetric synthesis and chiral resolution processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-N-Isopropyl-1-phenylethylamine hydrochloride typically involves the reaction of ®-1-phenylethylamine with isopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired enantiomer. The product is then purified through crystallization or other suitable methods to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of ®-(+)-N-Isopropyl-1-phenylethylamine hydrochloride often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-(+)-N-Isopropyl-1-phenylethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: It can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-(+)-N-Isopropyl-1-phenylethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-(+)-N-Isopropyl-1-phenylethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, depending on the context, and can modulate the activity of its targets through covalent bonding, hydrogen bonding, or other molecular interactions. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-(-)-N-Isopropyl-1-phenylethylamine hydrochloride: The enantiomer of the compound, which has different optical properties and biological activities.

    N-Methyl-1-phenylethylamine hydrochloride: A structurally similar compound with a methyl group instead of an isopropyl group.

    N-Ethyl-1-phenylethylamine hydrochloride: Another similar compound with an ethyl group replacing the isopropyl group.

Uniqueness

®-(+)-N-Isopropyl-1-phenylethylamine hydrochloride is unique due to its specific chiral configuration, which imparts distinct optical and biological properties. Its enantiomeric purity makes it particularly valuable in asymmetric synthesis and chiral resolution processes, where the precise control of stereochemistry is crucial.

Properties

IUPAC Name

N-[(1R)-1-phenylethyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-9(2)12-10(3)11-7-5-4-6-8-11;/h4-10,12H,1-3H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRDLWQPQZOASL-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.